molecular formula C20H20N2O3 B11358079 N-(furan-2-ylmethyl)-3-propoxy-N-(pyridin-2-yl)benzamide

N-(furan-2-ylmethyl)-3-propoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11358079
M. Wt: 336.4 g/mol
InChI Key: LDHBJDJRINGMNJ-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, including the formation of the furan and pyridine rings, followed by their coupling with the benzamide moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and benzamide rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-3-PROPOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combination of furan, pyridine, and benzamide moieties, which confer a range of chemical reactivity and biological activity not seen in simpler analogs.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-propoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H20N2O3/c1-2-12-24-17-8-5-7-16(14-17)20(23)22(15-18-9-6-13-25-18)19-10-3-4-11-21-19/h3-11,13-14H,2,12,15H2,1H3

InChI Key

LDHBJDJRINGMNJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3

Origin of Product

United States

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